molecular formula C21H21FN2O4 B2649794 Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1047655-90-2

Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B2649794
CAS No.: 1047655-90-2
M. Wt: 384.407
InChI Key: MRFUNZCTJSMQEH-UHFFFAOYSA-N
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Description

“Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C16H19NO4 . It is a pale-yellow to yellow-brown liquid . This compound is related to the 8-Benzyl-2,8-diazaspiro[4.5]decane family .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO4/c18-14-10-16(21-12-14)6-8-17(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5H,6-12H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 289.33 . It is a pale-yellow to yellow-brown liquid .

Scientific Research Applications

Antagonistic Properties and Receptor Selectivity

Tachykinin NK2 Receptor Antagonists : The compound has been explored for its role as a potent and selective non-peptide tachykinin NK2 receptor antagonist. It demonstrates significant antagonist activity against NK2 receptor agonist-induced bronchoconstriction, indicating its potential for treating respiratory conditions. Notably, its selectivity for NK2 receptors over NK1 receptors highlights its specificity in targeting receptor sites, enhancing its therapeutic potential without affecting unrelated receptor systems (Smith et al., 1995).

Supramolecular Chemistry and Material Science

Supramolecular Outcomes of Fluorination : The fluorination of cyclohexane-5-spirohydantoin derivatives, including similar compounds, has been analyzed for its effect on supramolecular architectures. These studies reveal the influence of fluorination on intermolecular interactions, demonstrating how such modifications can alter the physical and chemical properties of materials. This has implications for designing new materials with tailored features for specific applications (Simić et al., 2021).

Anticonvulsant Activity

Fluorinated Derivatives for Anticonvulsant Use : Research into fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives has shown promising anticonvulsant activity. These studies suggest that the introduction of fluoro and trifluoromethyl substituents at specific positions on the aryl moiety can significantly enhance anticonvulsant efficacy. This opens avenues for developing new anticonvulsant drugs with improved performance and specificity (Obniska et al., 2006).

Antihypertensive Activity

8-Substituted 1-Oxa-3,8-Diazaspiro[4.5]Decan-2-Ones : The compound's derivatives have been synthesized and screened for antihypertensive activity, showing potential as antihypertensive agents. The modification of the compound's structure to enhance its interaction with alpha- and beta-adrenergic receptors could lead to new treatments for hypertension. This demonstrates the compound's versatility and the potential for creating drugs that target cardiovascular diseases with high specificity and efficacy (Caroon et al., 1981).

Properties

IUPAC Name

benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c22-17-7-4-8-18(13-17)24-15-21(28-20(24)26)9-11-23(12-10-21)19(25)27-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFUNZCTJSMQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)C3=CC(=CC=C3)F)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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